![molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6](/img/structure/B1431824.png)
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
“4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 1427380-86-6 . It has a molecular weight of 279.69 and its IUPAC name is 4-(3-(trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Electronic Absorption Characteristics
A study by Beckett, Casy, and Iorio (1966) examined the electronic absorption characteristics of some tetrahydropyridines, including those similar to the compound . They noted differences in absorption between these compounds and their corresponding hydrochloride salts, attributed to steric and electronic factors influencing the π⪰π* transitions of the styrenoid chromophore present in these bases (Beckett, Casy, & Iorio, 1966).
Neurotrophic Effects
Iwasaki et al. (1998) explored SR57746A, a compound structurally related to your compound of interest, and its effects on spinal motor neurons. They found that it acted as a survival factor for motor neurons in vivo, suggesting potential therapeutic applications for damaged motor neurons (Iwasaki, Shiojima, Kinoshita, & Ikeda, 1998).
Detoxification Processes
Li, Wang, Zheng, and Zhang (2016) investigated the detoxification pathways for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound closely related to your compound of interest. Their theoretical study revealed insights into the mechanistic details of N-dealkylation and aromatic hydroxylation by cytochrome P450 enzymes, providing valuable information on the metabolism of similar toxins (Li, Wang, Zheng, & Zhang, 2016).
Synthesis and Anticancer Activity
Redda and Gangapuram (2007) synthesized novel 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities. They found that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the potential of tetrahydropyridine derivatives in cancer therapy (Redda & Gangapuram, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)
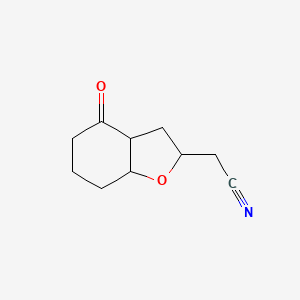
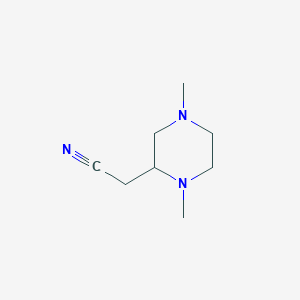
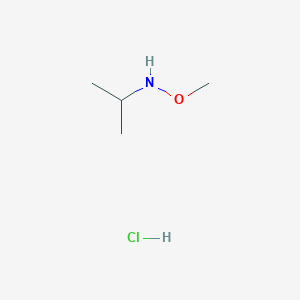
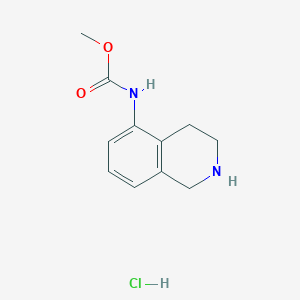
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
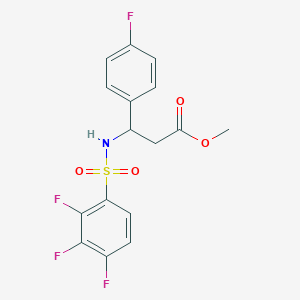
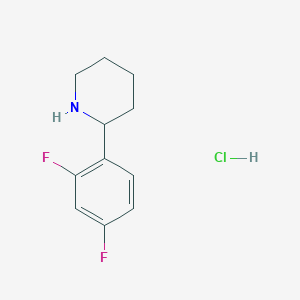
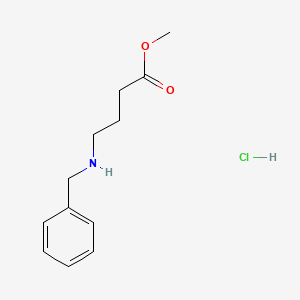
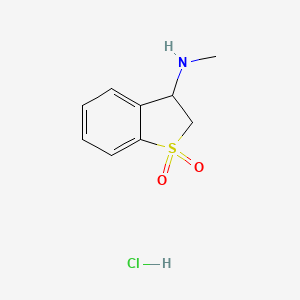
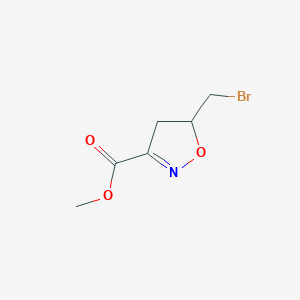
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)